molecular formula C23H20N4OS B10985641 5-imino-1-[2-(1H-indol-3-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

5-imino-1-[2-(1H-indol-3-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10985641
M. Wt: 400.5 g/mol
InChI Key: HMSAXUGDODNXTD-UHFFFAOYSA-N
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Description

5-imino-1-[2-(1H-indol-3-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of indole, thiazole, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imino-1-[2-(1H-indol-3-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the formation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-imino-1-[2-(1H-indol-3-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-imino-1-[2-(1H-indol-3-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-imino-1-[2-(1H-indol-3-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The thiazole and pyrrole rings can also interact with biological molecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-imino-1-[2-(1H-indol-3-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of three distinct heterocyclic moieties, which confer a unique set of chemical and biological properties

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

5-imino-1-[2-(1H-indol-3-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C23H20N4OS/c24-22-21(23-26-19(14-29-23)15-6-2-1-3-7-15)20(28)13-27(22)11-10-16-12-25-18-9-5-4-8-17(16)18/h1-9,12,14,24-25,28H,10-11,13H2

InChI Key

HMSAXUGDODNXTD-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCC2=CNC3=CC=CC=C32)C4=NC(=CS4)C5=CC=CC=C5)O

Origin of Product

United States

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